molecular formula C16H16O3 B8594091 (2,4-Dihydroxy-3-propylphenyl)(phenyl)methanone CAS No. 79557-81-6

(2,4-Dihydroxy-3-propylphenyl)(phenyl)methanone

Cat. No. B8594091
CAS RN: 79557-81-6
M. Wt: 256.30 g/mol
InChI Key: HUANUVQIZOISIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07091230B2

Procedure details

A solution of 2,4-dihydroxy-3-(2-propenyl)benzophenone (3 g) was reduced under ˜1 atm H2 in ethyl acetate (100 mL) over 10% Pd/C catalyst (0.3 grams) for 3 hours. The product was purified by crystallization from methanol/water. The product is obtained as small yellow plates.
Name
2,4-dihydroxy-3-(2-propenyl)benzophenone
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0.3 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:15]([CH2:16][CH:17]=[CH2:18])=[C:14]([OH:19])[CH:13]=[CH:12][C:3]=1[C:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:5]>C(OCC)(=O)C.[Pd]>[OH:1][C:2]1[C:15]([CH2:16][CH2:17][CH3:18])=[C:14]([OH:19])[CH:13]=[CH:12][C:3]=1[C:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:5]

Inputs

Step One
Name
2,4-dihydroxy-3-(2-propenyl)benzophenone
Quantity
3 g
Type
reactant
Smiles
OC1=C(C(=O)C2=CC=CC=C2)C=CC(=C1CC=C)O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0.3 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product was purified by crystallization from methanol/water
CUSTOM
Type
CUSTOM
Details
The product is obtained as small yellow plates

Outcomes

Product
Name
Type
Smiles
OC1=C(C(=O)C2=CC=CC=C2)C=CC(=C1CCC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.